methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate
Description
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-8-7-10-5-6-11(9-12(10)13)14(18)20-4/h5-6,9,13H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
GEBKASLAGFRJDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (3R)-3-(tert-butoxycarbonylamino)indane-5-carboxylate is an organic compound notable for its unique indane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its potential biological activities and applications. This article will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 291.34 g/mol. The presence of the Boc protecting group enhances its utility in synthetic applications, particularly in the development of pharmaceuticals.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the indane structure : Starting materials are reacted to form the indane framework.
- Introduction of the Boc group : The amino group is protected using a Boc anhydride.
- Esterification : The carboxylic acid group is converted to a methyl ester.
These reactions not only demonstrate the compound's versatility as a building block but also highlight its potential in creating various derivatives for biological testing.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to cancer research and anti-inflammatory effects.
Anticancer Potential
Studies have shown that compounds with similar indane structures can inhibit specific cancer cell lines. For instance, high-throughput screening has identified analogs that target mitotic kinesins, which are essential for proper cell division. The inhibition of these proteins can lead to increased multipolarity in cancer cells, potentially inducing cell death through aberrant division patterns .
Anti-inflammatory Effects
There is emerging evidence that compounds related to this compound may act as antagonists at chemokine receptors, particularly CCR2. This receptor plays a crucial role in mediating inflammatory responses by facilitating monocyte migration to sites of inflammation. Compounds that modulate CCR2 activity could offer therapeutic benefits in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes some comparable compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-aminoindane-5-carboxylate | C_{11}H_{13}N O_2 | Lacks the Boc protecting group; simpler structure |
| 3-(tert-butoxycarbonylamino)indane-5-carboxylic acid | C_{12}H_{15}N O_4 | Contains a free carboxylic acid instead of an ester |
| 1H-Indene-5-carboxylic acid | C_{10}H_{8}O_2 | Does not contain an amino group; simpler indene structure |
This comparative analysis highlights how this compound stands out due to its combination of structural features that enhance its reactivity and potential biological applications.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) for compounds containing an indane core. One significant finding is that modifications on the indane ring can dramatically influence binding affinity and biological activity against specific targets such as HSET (KIFC1), a protein involved in cancer cell proliferation .
In vitro studies demonstrated that certain derivatives could effectively inhibit HSET, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests that further exploration into the modification of the indane structure could yield compounds with enhanced anticancer properties.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the free amine. Common reagents and outcomes include:
| Reaction Conditions | Reagents/Catalysts | Product Formed |
|---|---|---|
| Mild acidic hydrolysis | Trifluoroacetic acid (TFA) or HCl in dioxane | (3R)-3-aminoindane-5-carboxylic acid methyl ester |
| Gas-phase acidolysis | HCl (anhydrous) | Free amine with concurrent ester stability |
-
Key Insight : TFA achieves >90% deprotection efficiency without ester cleavage.
-
Application : Critical for generating reactive amine intermediates in peptide synthesis.
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification under basic or nucleophilic conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkaline hydrolysis | NaOH/H₂O, reflux | (3R)-3-(Boc-amino)indane-5-carboxylic acid |
| Enzymatic hydrolysis | Lipases (e.g., Candida antarctica) | Carboxylic acid with retained Boc group |
-
Yield : Hydrolysis with NaOH yields 85–92% carboxylic acid derivative.
-
Selectivity : Enzymatic methods avoid Boc cleavage but require anhydrous solvents.
Amide Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in peptide bond formation:
| Coupling Reagent | Base/Solvent | Product Application |
|---|---|---|
| HATU/DIPEA | DMF or DCM | Peptides for drug candidates |
| EDCl/HOBt | THF | Heterocyclic conjugates |
-
Efficiency : HATU-mediated couplings achieve 75–88% yields in DMF.
-
Side Reactions : Minimal racemization due to steric protection by the indane scaffold.
Mitsunobu Reactions
The hydroxyl group (post-ester hydrolysis) engages in Mitsunobu reactions for ether formation:
| Substrate | Reagents | Product |
|---|---|---|
| Alcohols/Phenols | DIAD, PPh₃, THF | Ether-linked conjugates |
-
Scope : Compatible with aryl and alkyl alcohols, yielding 60–78% ethers.
Cyclization and Heterocycle Formation
The amine and ester groups enable cyclocondensation reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazines | Ethanol, reflux | Pyrazoline derivatives |
| Urea/Thiourea | Microwave irradiation | Quinazolinone analogs |
Alkylation/Acylation of the Amine
After Boc removal, the free amine undergoes functionalization:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated indane derivatives |
| Acylation | Acetyl chloride, pyridine | N-acetylated analogs |
-
Yield : Alkylation achieves 70–82% yields in DMF with K₂CO₃.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog is methyl (3R)-3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate (CAS: 1246505-87-2), which differs by a methyl substitution on the Boc-protected amine (N-methyl-Boc vs. NH-Boc). This minor structural variation impacts steric bulk, solubility, and Boc-deprotection kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
